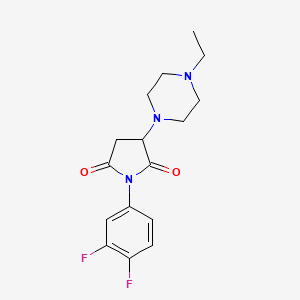

![molecular formula C17H17ClN2O2 B4614906 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes that yield products with specific structural features. For example, Demir et al. (2016) detailed the synthesis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using X-ray diffraction, IR, NMR, and UV-Vis spectra, alongside DFT calculations (Demir, S., et al., 2016). Such methodologies are indicative of the complex nature of synthesizing benzamide derivatives, which may also apply to 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is a focal point of study due to its implications for chemical behavior and applications. Research by Saeed et al. (2010) on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide presented a detailed crystal structure determined from single crystal X-ray diffraction data, showcasing the compound's molecular geometry (Saeed, S., et al., 2010). This type of analysis is crucial for understanding the 3D arrangement of atoms within 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide and its subsequent chemical and physical properties.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives are characterized by their interactions and transformations. Deng et al. (2018) explored the synthesis of N-aryl substituted benzamides through copper(ii) acetate mediated reactions, highlighting the potential for diverse chemical reactivity and the synthesis of secondary benzamides (Deng, L., et al., 2018). Such studies provide a foundation for understanding the chemical behaviors of 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide under various conditions.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application and handling. For instance, the synthesis and characterization of related compounds, including their crystal structure and antitumor activity, shed light on the relationship between molecular structure and physical properties (Ji, X., et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is crucial for the application of benzamide derivatives. Research into the synthesis and antimicrobial activity of new quinazolinones derivatives offers insights into the chemical properties and potential applications of these compounds (Naganagowda, G., et al., 2011). Such studies can be extrapolated to understand the chemical properties of 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The phenyl and chlorophenyl rings in compounds similar to 3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide are planar, and the structure is stabilized by intermolecular hydrogen bonds. These interactions involve the carboxylic acid moieties' OH groups, the carbonyl O atoms, and the Cl atoms of the chlorophenyl groups, along with hydrogen bonds between the amino N atoms and the carbonyl O atoms of the benzamide moieties (Palmer, Richards, & Lisgarten, 1995).

Mosquito Control

- Substituted benzamides, such as SIR-8514 and SIR-6874, show high effectiveness against mosquito development both in laboratory and field conditions. These compounds offer potential for controlling larval populations of certain mosquito species at low application rates. However, they also suppress some nontarget organism populations, which recover over time (Schaefer, Miura, Wilder, & Mulligan, 1978).

Synthetic Chemistry

- Novel synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives and their antibacterial activity have been explored using derivatives of benzamide. These synthesis methods involve environmentally friendly reactions and have been evaluated for their potential in creating new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, Davoodnejad, 2013).

Antihypertensive Activity

- A series of compounds, including 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats. The activity was optimized for compounds with specific substituent groups, indicating the potential therapeutic applications of such benzamide derivatives (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

Material Science

- Benzamide derivatives have been utilized in the synthesis of polyamides and polyimides containing pyrazoline moieties. These materials were characterized for their thermal and physical properties, showing potential applications in the development of heat-resistant resins (Mikroyannidis, 1997).

Propriétés

IUPAC Name |

3-chloro-N-(1-phenylpropylcarbamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-2-15(12-7-4-3-5-8-12)19-17(22)20-16(21)13-9-6-10-14(18)11-13/h3-11,15H,2H2,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWNZRUQGMQTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4614840.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)

![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)

![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)

![methyl 3-chloro-6-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4614895.png)

![N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)